molecular formula C12H11NO2 B1668338 Carbaryl CAS No. 63-25-2

Carbaryl

Cat. No. B1668338
CAS RN: 63-25-2
M. Wt: 201.22 g/mol
InChI Key: CVXBEEMKQHEXEN-UHFFFAOYSA-N
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Description

Carbaryl, also known as Naphthalen-1-yl methylcarbamate, is a chemical in the carbamate family primarily used as an insecticide . It is a white crystalline solid previously sold under the brand name Sevin . It is toxic to insects and is commonly used to control aphids, fire ants, fleas, ticks, spiders, and many other outdoor pests .


Synthesis Analysis

Carbaryl is often inexpensively produced by direct reaction of methyl isocyanate with 1-naphthol . Alternatively, 1-naphthol can be treated with excess phosgene to produce 1-naphthyl chloroformate, which is then converted to carbaryl by reaction with methylamine .


Molecular Structure Analysis

The molecular formula of Carbaryl is C12H11NO2 . The molecular weight is 201.225 g/mol .


Chemical Reactions Analysis

Carbaryl can undergo various chemical reactions. For instance, it can react with NO3 radical, and this reaction mechanism has been studied using dual-level direct dynamics . The total rate constants are in good agreement with the available experimental values .


Physical And Chemical Properties Analysis

Carbaryl is a colorless crystalline solid with a density of 1.2 g/cm3 . It has a melting point of 142 °C and decomposes upon boiling . Its solubility in water is very low (0.01% at 20°C) .

Scientific Research Applications

1. Detection of Carbaryl Pesticides Using Potentiometric Biosensor

  • Summary of Application: Carbaryl, a pesticide, is detected using a potentiometric biosensor. This biosensor uses a nanocomposite membrane of Ag/r-Graphene Oxide/Chitosan immobilized with Acetylcholinesterase (AChE) enzyme .
  • Methods of Application: The AChE enzyme-based biosensor exhibits a good affinity for acetylthiocholine chloride (ATCl). It catalyses the hydrolysis of ATCl, which is then oxidised to produce a detectable and rapid response .
  • Results or Outcomes: Under optimal conditions, the biosensor detected carbaryl pesticide at concentrations in the linear range of 1.0 × 10 −8 to 1.0 μg mL −1 with a limit of detection (LoD) of 1.0 × 10 −9 μg mL −1 .

2. Environmental Fate and Toxicology of Carbaryl

  • Summary of Application: Carbaryl is used to control a broad spectrum of insects on more than 120 different crops. It has also been used to prevent bark beetle infestation in pine trees and as a general garden insecticide .
  • Methods of Application: Carbaryl is applied in various forms such as a wettable powder, pellets, granules, suspensions, and solutions .
  • Results or Outcomes: In 2005, approximately 189,800 lbs of the insecticide was applied in California alone .

3. Study of Acetylcholine Receptors in Learning and Memory

  • Summary of Application: Researchers have used carbaryl to study the roles of acetylcholine receptors in learning and memory .
  • Methods of Application: The specific methods of application are not mentioned in the source .
  • Results or Outcomes: The specific results or outcomes are not mentioned in the source .

4. Carbaryl in Pest Control

  • Summary of Application: Carbaryl is a carbamate insecticide introduced in 1956 by Union Carbide Corporation. It is used worldwide to control a broad spectrum of insects on more than 120 different crops .
  • Methods of Application: Carbaryl is available in various forms such as a wettable powder, pellets, granules, suspensions, and solutions .
  • Results or Outcomes: In 2005, approximately 189,800 lbs of the insecticide was applied in California alone .

5. Carbaryl in Neurobiology Research

  • Summary of Application: Researchers have used carbaryl to study the roles of acetylcholine receptors in learning and memory, as well as to investigate the interactions of the immune system with nerve cells .
  • Methods of Application: The specific methods of application are not mentioned in the source .
  • Results or Outcomes: The specific results or outcomes are not mentioned in the source .

6. Carbaryl in Environmental Monitoring

  • Summary of Application: Novel, sensitive, selective, efficient and portable electrochemical biosensors are needed to detect residual contaminants of the pesticide 1-naphthyl methylcarbamate (carbaryl) in the environment, food, and essential biological fluids .
  • Methods of Application: A study of nanocomposite-based Ag reduced graphene oxide (rGO) and chitosan (CS) that optimise surface conditions for immobilisation of acetylcholinesterase (AChE) enzyme to improve the performance of catalytic biosensors is examined .
  • Results or Outcomes: Under optimal conditions, the biosensor detected carbaryl pesticide at concentrations in the linear range of 1.0 × 10 −8 to 1.0 μg mL −1 with a limit of detection (LoD) of 1.0 × 10 −9 μg mL −1 .

7. Carbaryl in Aquatic Toxicology

  • Summary of Application: Carbaryl is used to study the toxic effects on aquatic life. It helps in understanding the impact of pesticides on aquatic ecosystems .
  • Methods of Application: The specific methods of application are not mentioned in the source .
  • Results or Outcomes: The specific results or outcomes are not mentioned in the source .

8. Carbaryl in Food Safety

  • Summary of Application: Carbaryl is detected in food and essential biological fluids using a potentiometric biosensor. This helps in ensuring food safety .
  • Methods of Application: The AChE enzyme-based biosensor is used to determine carbaryl pesticide in food samples .
  • Results or Outcomes: Under optimal conditions, the biosensor detected carbaryl pesticide at concentrations in the linear range of 1.0 × 10 −8 to 1.0 μg mL −1 with a limit of detection (LoD) of 1.0 × 10 −9 μg mL −1 .

9. Carbaryl in Forestry

  • Summary of Application: Carbaryl has been used to prevent bark beetle infestation in pine trees .
  • Methods of Application: Carbaryl is applied in various forms such as a wettable powder, pellets, granules, suspensions, and solutions .
  • Results or Outcomes: The specific results or outcomes are not mentioned in the source .

Safety And Hazards

Carbaryl is highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin . It is classified as a likely human carcinogen by the United States Environmental Protection Agency (EPA) . The oral LD50 is 250 to 850 mg/kg for rats and 100 to 650 mg/kg for mice .

Future Directions

The U.S. Environmental Protection Agency (EPA) has proposed measures to improve protections for human health and the environment, including endangered species, from exposures to carbaryl . These include application rate reductions for sweet corn, turf, and citrus use sites, and some use cancellations for residential dust formulations, residential granular formulations on turf, use on rice, and backpack applications to control tree boring beetles .

properties

IUPAC Name

naphthalen-1-yl N-methylcarbamate
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InChI

InChI=1S/C12H11NO2/c1-13-12(14)15-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,13,14)
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InChI Key

CVXBEEMKQHEXEN-UHFFFAOYSA-N
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Canonical SMILES

CNC(=O)OC1=CC=CC2=CC=CC=C21
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Molecular Formula

C12H11NO2
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DSSTOX Substance ID

DTXSID9020247
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Molecular Weight

201.22 g/mol
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Physical Description

Carbaryl appears as a white crystalline solid. Insoluble in water. Combustible, although difficult to ignite. Toxic by inhalation (dust, etc.). Produces toxic oxides of nitrogen during combustion., White or gray, odorless solid. [pesticide]; [NIOSH], ODOURLESS WHITE CRYSTALS OR SOLID IN VARIOUS FORMS., White or gray, odorless solid., White or gray, odorless solid. [pesticide]
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Boiling Point

Decomposes (NIOSH, 2023), Decomposes, decomposes
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Flash Point

193-202 °C
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Solubility

>30.2 [ug/mL] (The mean of the results at pH 7.4), 0.01 % (NIOSH, 2023), Soluble in most polar organic solvents; dimethylformamide 400-450, dimethyl sulfoxide 400-450, acetone 200-300, cyclohexanone 200-250, isopropanol 100, xylene 100 (all in g/kg at 25 °C), In water, 110 mg/L at 22 °C, Solubility in water, g/100ml at 30 °C: 0.004-0.012 (very poor), 0.01%
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Density

1.23 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.228 g/cu cm at 25 °C, 1.2 g/cm³, 1.23
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Vapor Pressure

less than 0.00004 mmHg at 77 °F (NIOSH, 2023), 0.00000136 [mmHg], Vapor pressure: 0.002 mm Hg at 40 °C, 1.36X10-6 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible, <0.00004 mmHg at 77 °F, (77 °F): <0.00004 mmHg
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Product Name

Carbaryl

Color/Form

Colorless to light tan crystals, White or gray ... solid.

CAS RN

63-25-2, 3197-92-0, 27636-33-5
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Melting Point

288 °F (USCG, 1999), 145 °C, 142 °C, 293 °F
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Synthesis routes and methods I

Procedure details

To a solution of 1-naphthol (1.44 g, 0.01 mole) and S-methyl ester of N-methylcarbamothioic acid (1.575 g, 0.015 mole) in benzene (6 ml) there was added sodium (0.15 g) and the mixture was refluxed for 20 hrs. The reaction mixture was cooled and washed with water and a cold 5% NaOH solution followed by water and brine and then dried. The removal of solvent afforded the solid which was further purified by crystallization to furnish 1-naphthyl N-methylcarbamate of the formula VII, m.p. 140°-141° C., IR: 3305 (N--H), 1715 (--COO--), 1600, 1540, 770 (aromatic): PMR (CdCl3, 90 MHz), 2.86 (3H, d, J=1Hz, NH--CH3, 5.14 (1H, hr. s, N--H) and 7.17 to 8 (7H, m, aromatic).
Quantity
1.44 g
Type
reactant
Reaction Step One
[Compound]
Name
S-methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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1.575 g
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reactant
Reaction Step One
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0.15 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

clidafidine; cypermethrin; eprinomectin; fenclofos; fenvaierate; ivermectin; lindane; moxidectin; nifluridide; permethrin; temefos.
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Name
ivermectin
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Synthesis routes and methods III

Procedure details

A stirred solution of 1-naphthol (86.5 g, 0.6 mole) in 500 g of toluene was heated under nitrogen to 98° C. Phosgene (79.9 g, 0.8 mole) and methylamine (22.0 g, 0.7 mole) were then metered into this solution concurrently and gradually over a period of approximately 6.5 hours. The reaction mixture was filtered hot. The filtrate was then allowed to cool to room temperature, and the crystallized carbaryl was recovered by filtration. The yield of 1-naphthyl methylcarbamate was 78%.
Quantity
86.5 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
solvent
Reaction Step One
Quantity
79.9 g
Type
reactant
Reaction Step Two
Quantity
22 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbaryl
Reactant of Route 2
Reactant of Route 2
Carbaryl
Reactant of Route 3
Reactant of Route 3
Carbaryl
Reactant of Route 4
Reactant of Route 4
Carbaryl
Reactant of Route 5
Reactant of Route 5
Carbaryl
Reactant of Route 6
Reactant of Route 6
Carbaryl

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.